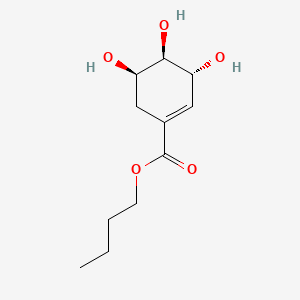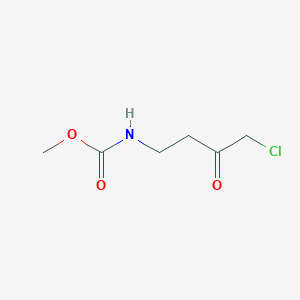
methyl N-(4-chloro-3-oxobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-chloro-3-oxobutyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a methyl group, a chloro-substituted butyl chain, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-chloro-3-oxobutyl)carbamate typically involves the reaction of a chloro-substituted butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-oxobutylamine and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(4-chloro-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-chloro-3-oxobutyric acid derivatives.
Reduction: Formation of 4-chloro-3-hydroxybutylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N-(4-chloro-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl N-(4-chloro-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the chloro-substituted butyl chain.
Ethyl N-(4-chloro-3-oxobutyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl N-(4-chloro-3-oxobutyl)carbamate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Methyl N-(4-chloro-3-oxobutyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the oxo functionality allows for targeted interactions in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C6H10ClNO3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
methyl N-(4-chloro-3-oxobutyl)carbamate |
InChI |
InChI=1S/C6H10ClNO3/c1-11-6(10)8-3-2-5(9)4-7/h2-4H2,1H3,(H,8,10) |
Clave InChI |
UFGQIMIKXVVHTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCCC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


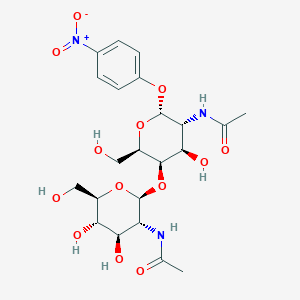
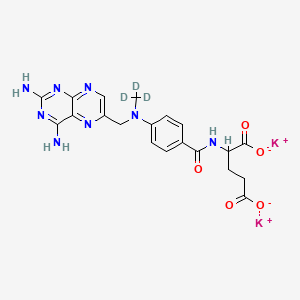
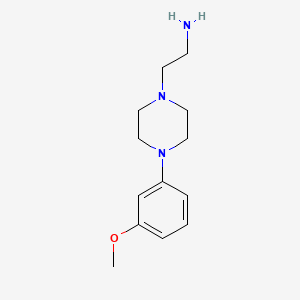


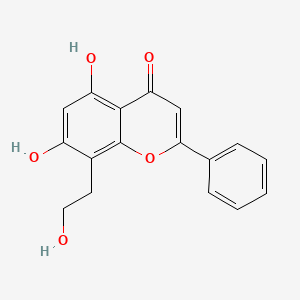
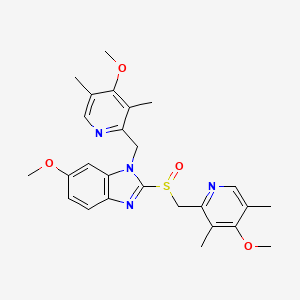
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
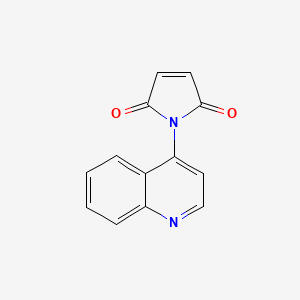
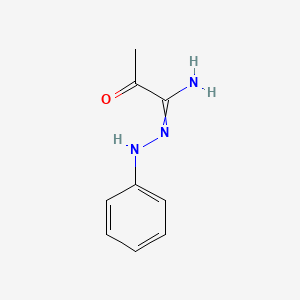
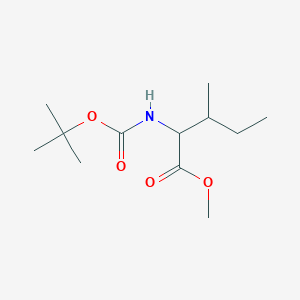
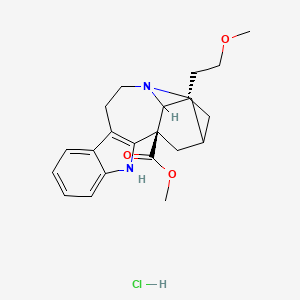
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
